Lalioside

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

116964-03-5 |

|---|---|

Molecular Formula |

C14H18O10 |

Molecular Weight |

346.29 g/mol |

IUPAC Name |

1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |

InChI |

InChI=1S/C14H18O10/c1-4(16)8-5(17)2-6(18)9(19)13(8)24-14-12(22)11(21)10(20)7(3-15)23-14/h2,7,10-12,14-15,17-22H,3H2,1H3/t7-,10-,11+,12-,14+/m1/s1 |

InChI Key |

ZLGYDHODHCRHMW-WHFNTLTKSA-N |

SMILES |

CC(=O)C1=C(C(=C(C=C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

CC(=O)C1=C(C(=C(C=C1O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lalioside; |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Lalioside: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lalioside is a naturally occurring phenolic glycoside with a growing body of research interest. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental methodologies for its isolation and characterization are presented, alongside a summary of key quantitative data. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

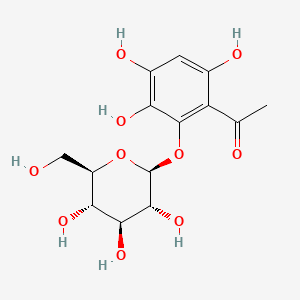

This compound is chemically defined as 1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone. It is classified as an acetophenone glucoside, consisting of an acetophenone aglycone moiety linked to a glucose unit.

The structural details and physicochemical properties of this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | [1] |

| Molecular Formula | C₁₄H₁₈O₁₀ | [1][2] |

| Molecular Weight | 346.29 g/mol | [1][2] |

| CAS Number | 116964-03-5 | [1][2] |

| PubChem CID | 189452 | [1] |

| InChI Key | ZLGYDHODHCRHMW-WHFNTLTKSA-N | [2] |

| Canonical SMILES | CC(=O)C1=C(C(=C(C=C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O | N/A |

Natural Occurrence

This compound has been identified and isolated from several plant species, indicating its distribution across different botanical families. Notable sources include:

The presence of this compound in these traditionally used medicinal plants suggests its potential contribution to their therapeutic effects.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques. A general workflow is outlined below.

General Experimental Workflow

Caption: General workflow for the isolation and characterization of this compound.

Detailed Methodologies

Plant Material and Extraction: Dried and powdered plant material (e.g., leaves) is extracted with a polar solvent such as methanol or ethanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically ethyl acetate and n-butanol, to separate compounds based on their polarity.

Chromatographic Purification: The n-butanol fraction, which is generally enriched with glycosides, is subjected to multiple steps of column chromatography. This may include silica gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20) to remove pigments and other impurities. Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Structural Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic and spectrometric techniques:

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition. For this compound, a prominent ion peak at m/z 347.0976 [M+H]⁺ is observed, which corresponds to the molecular formula C₁₄H₁₈O₁₀.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the acetophenone aglycone and the glucose moiety, and determining the point of glycosylation.

-

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities and associated signaling pathways of this compound. The research on this specific compound is still in its early stages. However, based on its structural class as a phenolic glycoside, potential areas for future investigation could include antioxidant, anti-inflammatory, and antimicrobial activities, as these are common properties of related compounds.

Quantitative Data

At present, there is a lack of extensive quantitative biological data for this compound in the public domain. As research progresses, it is anticipated that data on its efficacy in various biological assays (e.g., IC₅₀, MIC values) will become available.

Conclusion

This compound is a well-characterized phenolic glycoside with a defined chemical structure. While its biological activities are not yet extensively studied, its presence in medicinal plants suggests potential pharmacological relevance. This guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this compound, offering detailed information on its structure and established methods for its isolation and identification. Further investigation into its biological properties is warranted to unlock its full potential in drug discovery and development.

References

Unveiling Lalioside: A Technical Guide for Researchers

Abstract

Lalioside, a phenolic glucoside, has emerged as a molecule of interest within the scientific community, primarily due to its significant biological activity as a potent accelerator of neurite outgrowth. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its discovery, natural sources, and biological functions. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the fields of natural product chemistry, neuropharmacology, and medicinal chemistry. It details the initial isolation and structural elucidation of this compound, presents available data on its natural prevalence, and outlines key experimental methodologies. Furthermore, this guide includes visualizations of pertinent biochemical pathways and experimental workflows to facilitate a deeper understanding of this promising compound.

Introduction

The quest for novel therapeutic agents from natural sources has led to the identification of a vast array of bioactive compounds. Among these, phenolic glycosides represent a significant class of molecules with diverse pharmacological properties. This compound, first identified in 1988, is one such compound that has garnered attention for its potential neurotrophic effects. Its ability to promote neurite outgrowth suggests a potential role in neuronal regeneration and the development of therapies for neurodegenerative disorders. This guide aims to synthesize the existing scientific literature on this compound, providing a detailed technical resource for the scientific community.

Discovery and Chemical Profile

This compound was first discovered and isolated by Takeda et al. in 1988 from the leaves of Lawsonia inermis, commonly known as the henna tree.[1][2] The structure of this novel phenolic glucoside was determined through spectroscopic data and chemical transformations.[1][2]

Table 1: Chemical Profile of this compound

| Property | Value |

| IUPAC Name | 1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |

| CAS Number | 116964-03-5 |

| Molecular Formula | C₁₄H₁₈O₁₀ |

| Molecular Weight | 346.29 g/mol |

| Class | Phenolic Glucoside |

Natural Sources of this compound

To date, this compound has been identified in a few plant species, suggesting a somewhat restricted but potentially significant distribution in the plant kingdom.

Table 2: Natural Sources of this compound

| Plant Species | Common Name | Family | Plant Part |

| Lawsonia inermis | Henna | Lythraceae | Leaves[1][2][3][4] |

| Nymphaea nouchali | Water Lily | Nymphaeaceae | Stem[5][6][7] |

| Ilex paraguariensis | Yerba Maté | Aquifoliaceae | Leaves[8] |

While these sources have been confirmed, quantitative data on the concentration of this compound within these plants is not extensively reported in the current literature. One study on Lawsonia inermis leaves reported a lawsone content of 0.76 ± 0.05 g/100 g of dried crude drug, but did not quantify this compound.[9] Further quantitative analysis is required to ascertain the yield of this compound from these natural sources.

Biological Activity: A Potent Accelerator of Neurite Outgrowth

The primary biological activity attributed to this compound is its role as a potent accelerator of neurite outgrowth. This property was identified through in vitro studies, although the specific cell lines and detailed experimental conditions are not consistently reported across the available literature. The mechanism of action and the specific signaling pathways involved in this process remain an area for active investigation.

Proposed Signaling Pathway for Neurite Outgrowth

While the direct signaling pathway of this compound is yet to be elucidated, a general understanding of neurite outgrowth pathways can provide a hypothetical framework. Many compounds that promote neurite outgrowth act through pathways involving neurotrophic factors and their receptors, leading to the activation of downstream kinases that regulate cytoskeletal dynamics. A potential, though unconfirmed, pathway is illustrated below.

Caption: Hypothetical signaling pathway for this compound-induced neurite outgrowth.

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are crucial for reproducible research. The following sections outline generalized procedures based on common practices for phenolic glycoside extraction and neurite outgrowth assays.

Isolation and Purification of this compound from Lawsonia inermis

The initial isolation of this compound was described by Takeda et al. (1988). The following is a generalized workflow based on their description and standard phytochemical methods.

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Dried and powdered leaves of Lawsonia inermis are macerated with an aqueous methanol solution at room temperature.

-

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate, to remove non-polar compounds.

-

Column Chromatography: The aqueous or ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing this compound are further purified using size-exclusion chromatography (e.g., Sephadex LH-20).

-

Structural Elucidation: The purified compound is characterized using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its identity as this compound.

Neurite Outgrowth Assay

A common in vitro model for studying neurite outgrowth is the use of PC12 cells, a rat pheochromocytoma cell line.

Methodology:

-

Cell Culture: PC12 cells are cultured in a suitable medium, typically RPMI-1640 supplemented with horse serum and fetal bovine serum.[10]

-

Cell Seeding: Cells are seeded onto collagen-coated plates or dishes at an appropriate density.

-

Treatment: After allowing the cells to adhere, the culture medium is replaced with a low-serum medium containing various concentrations of this compound. A positive control (e.g., Nerve Growth Factor, NGF) and a vehicle control are included.

-

Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for neurite extension.

-

Microscopy and Analysis: Cells are visualized using a phase-contrast microscope. The percentage of cells bearing neurites (defined as a process at least twice the length of the cell body diameter) is determined. The length of the longest neurite per cell can also be measured using image analysis software.

Biosynthesis of this compound

The specific biosynthetic pathway of this compound has not been fully elucidated. However, as a phenolic glycoside, its formation is expected to follow the general pathway for this class of compounds. This involves the synthesis of the phenolic aglycone via the shikimate and/or acetate pathways, followed by glycosylation.

Caption: A proposed general biosynthetic pathway for this compound.

Future Directions and Conclusion

This compound presents a compelling case for further investigation as a potential therapeutic agent, particularly in the context of neuronal health and regeneration. Key areas for future research include:

-

Quantitative Analysis: A systematic quantification of this compound in its known natural sources is necessary to identify high-yielding varieties and optimize extraction protocols.

-

Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways involved in this compound-induced neurite outgrowth is critical.

-

In Vivo Studies: Preclinical studies in animal models of neurodegenerative diseases or nerve injury are required to validate the therapeutic potential of this compound.

-

Biosynthetic Pathway Elucidation: A detailed understanding of the biosynthetic pathway could enable metabolic engineering approaches for enhanced production.

-

Structure-Activity Relationship Studies: Synthesis of this compound analogs could help in identifying the key structural features responsible for its bioactivity and in developing more potent derivatives.

References

- 1. squ.elsevierpure.com [squ.elsevierpure.com]

- 2. squ.elsevierpure.com [squ.elsevierpure.com]

- 3. Phytochemical Analysis and Antimicrobial Activity of Lawsonia inermis Leaf Extracts from Burkina Faso [scirp.org]

- 4. Unveiling the potentials of Lawsonia inermis L.: its antioxidant, antimicrobial, and anticancer potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Resolution Mass Spectroscopy-Based Secondary Metabolite Profiling of Nymphaea nouchali (Burm. f) Stem Attenuates Oxidative Stress via Regulation of MAPK/Nrf2/HO-1/ROS Pathway [mdpi.com]

- 6. High Resolution Mass Spectroscopy-Based Secondary Metabolite Profiling of Nymphaea nouchali (Burm. f) Stem Attenuates Oxidative Stress via Regulation of MAPK/Nrf2/HO-1/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High Resolution Mass Spectroscopy-Based Secondary Metabolite Profiling of Nymphaea nouchali (Burm. f) Stem Attenuates Oxidative Stress via Regulation of MAPK/Nrf2/HO-1/ROS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Pharmacognostic Specifications and Lawsone Content of Lawsonia inermis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Unveiling the Neuroprotective Potential of Loliolide in Neuronal Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. The progressive loss of neuronal structure and function underscores the urgent need for novel therapeutic agents capable of protecting neurons from damage and degeneration. In this context, natural compounds have emerged as a promising source of neuroprotective agents. This technical guide focuses on the biological activity of Loliolide, a monoterpenoid lactone, in neuronal cells. While the initial query referenced "Lalioside," extensive database searches suggest a likely reference to the scientifically documented compound, Loliolide. This document synthesizes the current understanding of Loliolide's neuroprotective effects, detailing its impact on neuronal viability, its role in mitigating oxidative stress and apoptosis, and its modulation of key signaling pathways.

Quantitative Data Summary

The neuroprotective effects of Loliolide have been quantified in several key studies. The following tables summarize the significant findings on cell viability, oxidative stress markers, and apoptosis.

Table 1: Effect of Loliolide on Neuronal Cell Viability

| Treatment | Concentration (µM) | Cell Viability Increase (%) | Reference |

| Loliolide + 6-OHDA | 50 | 23.70 ± 7.77 | [1] |

| Loliolide + 6-OHDA | 100 | 41.06 ± 6.31 | [1] |

Data presented as mean ± standard error of the mean (SEM). The data demonstrates a dose-dependent increase in the viability of SH-SY5Y cells treated with the neurotoxin 6-hydroxydopamine (6-OHDA) in the presence of Loliolide.

Table 2: Modulation of Oxidative Stress Markers by Loliolide in 6-OHDA-Treated Neuronal Cells

| Parameter | Treatment | Concentration (µM) | Effect | Reference |

| Catalase Activity | Loliolide + 6-OHDA | 50 | - | [1] |

| 100 | - | [1] | ||

| Mitochondrial Membrane Potential (MMP) | Loliolide + 6-OHDA | 50 | Prevention of distress | [1] |

| 100 | Prevention of distress | [1] |

Loliolide was found to protect mitochondria by preventing the distress of the mitochondrial membrane potential induced by 6-OHDA.

Table 3: Effect of Loliolide on Apoptotic Markers in 6-OHDA-Treated Neuronal Cells

| Parameter | Treatment | Concentration (µM) | Decrease in Activity (%) | Reference |

| Caspase-3 Activity | Loliolide + 6-OHDA | 50 | 110.1 ± 37.82 | [1] |

| 100 | 126.1 ± 48.95 | [1] |

Data presented as mean ± SEM. Loliolide significantly reduced the activity of caspase-3, a key executioner enzyme in apoptosis, in a dose-dependent manner in SH-SY5Y cells exposed to 6-OHDA.

Key Signaling Pathways

Loliolide exerts its neuroprotective effects through the modulation of several critical signaling pathways involved in inflammation and cell death.

NF-κB Signaling Pathway

Loliolide has been shown to inhibit the NF-κB pathway.[1] This pathway is a central regulator of inflammation, and its inhibition by Loliolide leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

Apoptotic Pathway

The reduction in caspase-3 activity by Loliolide indicates its ability to interfere with the apoptotic cascade, a programmed cell death pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to assess the biological activity of Loliolide in neuronal cells.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuronal studies.

-

Culture Conditions: Cells are typically cultured in a standard medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: To induce neurotoxicity, cells are exposed to a neurotoxin like 6-hydroxydopamine (6-OHDA). Loliolide is added to the culture medium at various concentrations (e.g., 50 µM and 100 µM) prior to or concurrently with the neurotoxin.[1]

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Seeding: Plate SH-SY5Y cells in 96-well plates at a density of approximately 1 x 10^5 cells/mL.

-

Treatment: After 24 hours, treat the cells with Loliolide and/or 6-OHDA for the desired duration (e.g., 24 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key apoptotic enzyme.

-

Cell Lysis: After treatment, lyse the cells using a specific lysis buffer.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 (e.g., Ac-DEVD-pNA) to the cell lysate.

-

Incubation: Incubate the mixture at 37°C to allow the enzyme to cleave the substrate.

-

Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a fluorometer or spectrophotometer. The signal intensity is proportional to the caspase-3 activity.[1]

The available evidence strongly suggests that Loliolide possesses significant neuroprotective properties in neuronal cell models. Its ability to enhance cell viability, mitigate oxidative stress, and inhibit apoptosis through the modulation of key signaling pathways like NF-κB makes it a compelling candidate for further investigation in the context of neurodegenerative disease therapy. The detailed experimental protocols provided herein offer a foundation for researchers to build upon these initial findings and further elucidate the therapeutic potential of this promising natural compound. Future in vivo studies are warranted to validate these in vitro observations and to assess the pharmacological viability of Loliolide as a neuroprotective agent.

References

In-Depth Technical Guide to Lalioside: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lalioside, a phenolic glycoside with the chemical formula C₁₄H₁₈O₁₀, is a naturally occurring compound that has garnered interest within the scientific community. It has been identified in various plant species, including henna (Lawsonia inermis), yerba maté (Ilex paraguariensis), and the water lily (Nymphaea nouchali). Of particular significance is its documented antileishmanial activity against Leishmania tropica. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and structural characterization, and insights into its biological activities and associated signaling pathways.

Chemical and Physical Properties

The structural and physicochemical properties of this compound are fundamental to understanding its biological activity and potential for drug development. While experimentally determined data for some physical properties remain to be fully documented in publicly accessible literature, a combination of computed data and spectroscopic analysis provides a solid foundation for its characterization.

Tabulated Physical and Chemical Data

| Property | Value/Description | Source |

| Molecular Formula | C₁₄H₁₈O₁₀ | PubChem |

| Molecular Weight | 346.29 g/mol | Benchchem[1] |

| CAS Number | 116964-03-5 | Benchchem[1] |

| IUPAC Name | 1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | PubChem[2] |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z 347.0976 [M+H]⁺ | Benchchem[1] |

| Computed XLogP3 | -1.1 | PubChem |

| Computed Hydrogen Bond Donor Count | 7 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 10 | PubChem |

| Computed Rotatable Bond Count | 4 | PubChem |

| Computed Topological Polar Surface Area | 177 Ų | PubChem |

Experimental Protocols

Isolation of this compound from Natural Sources

This compound has been successfully isolated from several botanical sources. The general workflow for its extraction and purification is outlined below.

Methodology:

-

Plant Material Preparation: The plant material (e.g., leaves of Lawsonia inermis) is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered material is subjected to solvent extraction, typically with methanol, at room temperature for an extended period.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is then subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane, chloroform, ethyl acetate, and methanol).[1]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions enriched with this compound are pooled and further purified using preparative HPLC to yield the pure compound.[1]

Structural Elucidation

The structure of this compound has been determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule.[1] While specific chemical shift values are not detailed in the readily available literature, these experiments in combination confirm the phenolic glycoside structure.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the accurate mass and elemental composition of the molecule. The observation of a protonated molecular ion at m/z 347.0976 [M+H]⁺ is consistent with the molecular formula C₁₄H₁₈O₁₀.[1]

Biological Activity and Signaling Pathways

Antileishmanial Activity

This compound has demonstrated notable biological activity against the protozoan parasite Leishmania tropica, the causative agent of cutaneous leishmaniasis. Research has reported IC₅₀ values for its antileishmanial activity, highlighting its potential as a lead compound for the development of new anti-parasitic drugs.[1]

Involvement in the MAPK/Nrf2/HO-1/ROS Signaling Pathway

Recent studies on the stem extract of Nymphaea nouchali, a known source of this compound, have shed light on its potential mechanism of action in mitigating oxidative stress. The extract was found to attenuate oxidative stress through the regulation of the MAPK/Nrf2/HO-1/ROS pathway.

This signaling cascade is a crucial cellular defense mechanism against oxidative stress.

-

MAPK (Mitogen-Activated Protein Kinases): These are key signaling proteins that respond to external stimuli.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that regulates the expression of antioxidant proteins.

-

HO-1 (Heme oxygenase-1): An enzyme with antioxidant and anti-inflammatory properties.

-

ROS (Reactive Oxygen Species): Highly reactive molecules that can damage cells.

The study suggests that the Nymphaea nouchali stem extract, containing this compound, can modulate the MAPK pathway, leading to the activation of Nrf2. Activated Nrf2 then upregulates the expression of HO-1, which in turn helps to reduce the levels of harmful ROS, thereby protecting cells from oxidative damage.

Conclusion and Future Directions

This compound is a phenolic glycoside with established antileishmanial activity and potential involvement in cellular antioxidant pathways. While its basic chemical properties and structure have been characterized, further research is warranted. Specifically, the determination of quantitative physical properties, detailed investigation into its mechanism of antileishmanial action, and elucidation of its precise role in modulating the MAPK/Nrf2/HO-1 pathway will be crucial for advancing its potential as a therapeutic agent. The detailed experimental protocols for its isolation and the availability of its spectroscopic data provide a solid basis for future research and development efforts.

References

- 1. Anti-parasite activity of nucleoside analogues in Leishmania tropica promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High Resolution Mass Spectroscopy-Based Secondary Metabolite Profiling of Nymphaea nouchali (Burm. f) Stem Attenuates Oxidative Stress via Regulation of MAPK/Nrf2/HO-1/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Lalioside: A Technical Guide for Researchers

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of Lalioside's therapeutic applications, mechanistic pathways, and overall pharmacological profile. At present, there is a notable absence of published experimental studies, quantitative data, and elucidated signaling pathways specifically attributed to this compound.

This technical guide serves to inform researchers, scientists, and drug development professionals about the current state of knowledge regarding this compound. While the initial ambition was to provide an in-depth exploration of its therapeutic potential, the scarcity of direct research necessitates a pivot to a broader discussion of related compounds and potential avenues for future investigation.

Chemical and Physical Properties of this compound

This compound is a documented chemical entity with its fundamental properties cataloged in public databases such as PubChem. This information provides a crucial foundation for any future research endeavors.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₁₀ | PubChem |

| Molecular Weight | 346.29 g/mol | PubChem |

| IUPAC Name | 1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | PubChem |

The Void of Biological Data

Extensive searches of scientific literature and biological databases have not yielded any specific studies detailing the therapeutic effects, mechanism of action, or signaling pathway engagement of this compound. This lack of information prevents the construction of a detailed technical guide as originally intended. Consequently, the following sections, which would typically form the core of such a document, remain unpopulated:

-

Quantitative Data Summary: No IC50, EC50, binding affinity, or in vivo efficacy data is currently available for this compound.

-

Experimental Protocols: Without published studies, there are no established methodologies for assessing the biological activity of this compound.

-

Signaling Pathways and Mechanisms of Action: The molecular targets and signaling cascades modulated by this compound have not been identified.

Future Directions and a Call for Research

The absence of data on this compound presents a unique opportunity for novel research. Its structural characteristics may suggest potential for biological activity, warranting a systematic investigation into its pharmacological properties.

Proposed Initial Research Workflow

A logical first step would be to screen this compound for a broad range of biological activities. The following workflow is proposed for an initial investigation:

Caption: Proposed initial experimental workflow for this compound screening.

Potential Signaling Pathways for Investigation

Given the structural similarities of this compound to other natural glycosides, several well-established signaling pathways could be prioritized for initial investigation. The selection of pathways would be guided by the results of the initial phenotypic screens.

Caption: Potential signaling pathways for future this compound research.

Conclusion

While a comprehensive technical guide on the therapeutic applications of this compound is not currently feasible due to a lack of empirical data, this document highlights a significant opportunity for the scientific community. The groundwork for investigating this compound is laid by its known chemical properties. A systematic approach, beginning with broad in vitro screening and progressing to more focused mechanistic studies, is essential to uncover any potential therapeutic value of this compound. The authors of this guide strongly encourage and invite research into this unexplored area of pharmacology.

The Potential Role of Lalioside in Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lalioside, a naturally occurring phenolic glycoside, has been identified in several plant species, including Ilex paraguariensis (Yerba Mate), Lawsonia inermis (Henna), and Nymphaea nouchali (Water Lily).[1] While direct experimental evidence detailing the specific role of isolated this compound in oxidative stress pathways is currently limited in publicly available research, the well-documented antioxidant properties of its source plants and the known mechanisms of its chemical class—phenolic glycosides—suggest its potential as a modulator of cellular redox homeostasis. This technical guide synthesizes the available information on this compound, examines the antioxidant activities of its botanical sources, and explores the putative mechanisms by which it may influence key oxidative stress signaling pathways, including the Keap1-Nrf2, NF-κB, and AMPK pathways.

Introduction to this compound

This compound is a natural glycoside with the molecular formula C₁₄H₁₈O₁₀.[2] Structurally, it is classified as a phenolic glycoside and, more specifically, an acetophenone glucoside.[1] In some contexts, it has also been referred to as a triterpene saponin.[1] Its natural occurrences in plants with traditional medicinal uses have prompted interest in its potential bioactive properties.

Chemical Structure and Properties:

-

IUPAC Name: 1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone[2]

-

Molecular Weight: 346.29 g/mol [2]

-

Natural Sources: Ilex paraguariensis, Lawsonia inermis, Nymphaea nouchali[1]

Antioxidant Potential of this compound's Botanical Sources

While studies on pure this compound are scarce, extensive research has demonstrated the antioxidant and cytoprotective effects of extracts from plants containing this compound. This suggests that this compound may contribute to the overall antioxidant capacity of these extracts.

Ilex paraguariensis (Yerba Mate)

Extracts from Ilex paraguariensis have been shown to prevent oxidative damage in various models.[1][2][3] Studies have demonstrated that these extracts can protect against oxidative stress-induced damage in the brain and retina.[1][2] The protective effects are attributed to the presence of antioxidant compounds, which likely include this compound among other phenolic constituents.[2]

Lawsonia inermis (Henna)

Extracts from Lawsonia inermis have also been investigated for their health-promoting properties, including their potential to combat liver disease by increasing antioxidant defense mechanisms.[4][5][6][7][8] The bioactive components in henna, which would include this compound, are thought to contribute to these therapeutic effects.

Putative Role of this compound in Oxidative Stress Pathways

Based on the known activities of structurally related phenolic glycosides and flavonoids, this compound may influence several key signaling pathways involved in the cellular response to oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.[4]

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a primary regulator of cellular antioxidant responses. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Many natural phenolic compounds are known to activate this pathway. It is plausible that this compound, as a phenolic glycoside, could act as an activator of the Nrf2 pathway, thereby enhancing the endogenous antioxidant defenses of the cell.

Caption: Putative activation of the Keap1-Nrf2 pathway by this compound.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, and its activation is closely linked to oxidative stress.[9] ROS can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. Conversely, many antioxidant compounds, particularly flavonoids and phenolic compounds, have been shown to inhibit the NF-κB pathway.[9] this compound may exert anti-inflammatory effects by scavenging ROS, thereby preventing the activation of NF-κB, or by directly inhibiting key components of the pathway.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

The AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a role in regulating metabolism and cellular stress responses.[10] Activation of AMPK can lead to the downstream activation of antioxidant pathways and the inhibition of pro-inflammatory signaling. Some natural compounds have been shown to activate AMPK, leading to beneficial effects on cellular health.[11][12] It is conceivable that this compound could modulate AMPK activity, thereby influencing downstream oxidative stress and inflammatory responses.

Caption: Postulated modulation of the AMPK pathway by this compound.

Methodologies for Evaluating Antioxidant Activity

While specific experimental protocols for this compound are not available, the following are standard in vitro methods used to assess the antioxidant potential of natural compounds.

In Vitro Antioxidant Capacity Assays

These assays are used to determine the radical scavenging ability of a compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and rapid assay where the ability of the antioxidant to donate an electron to the stable DPPH radical is measured by a decrease in absorbance.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, with the extent of decolorization being proportional to the antioxidant's concentration and potency.[13][14]

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

Caption: General workflow for in vitro antioxidant capacity assays.

Cell-Based Assays

These assays provide insights into the cytoprotective effects of a compound in a biological system.

-

Cell Viability Assays (e.g., MTT, MTS): These assays are used to assess the ability of a compound to protect cells from oxidative stress-induced cell death. Cells are pre-treated with the test compound and then exposed to an oxidizing agent (e.g., hydrogen peroxide).

-

Measurement of Intracellular ROS: Fluorescent probes such as DCFH-DA are used to quantify the levels of intracellular ROS in cells treated with the test compound and an oxidant. A reduction in fluorescence indicates the compound's ability to reduce intracellular ROS.

-

Western Blotting and RT-qPCR: These techniques are used to measure the expression levels of key proteins (e.g., Nrf2, NF-κB) and genes involved in oxidative stress pathways to elucidate the mechanism of action of the test compound.

Future Directions and Conclusion

The structural characteristics of this compound as a phenolic glycoside and the documented antioxidant activities of its source plants strongly suggest its potential as a modulator of oxidative stress pathways. However, to fully elucidate its role and therapeutic potential, further research is imperative.

Key areas for future investigation include:

-

Isolation and Purification of this compound: Obtaining pure this compound is a prerequisite for conducting specific bioactivity studies.

-

In Vitro and In Vivo Antioxidant Studies: Comprehensive evaluation of the antioxidant and cytoprotective effects of isolated this compound using the methodologies described above.

-

Mechanistic Studies: Detailed investigation into the effects of this compound on the Keap1-Nrf2, NF-κB, and AMPK signaling pathways to determine its precise mechanism of action.

-

Preclinical Studies: Evaluation of the efficacy of this compound in animal models of diseases associated with oxidative stress.

References

- 1. Ilex paraguariensis Extracts Prevent Oxidative Damage in a Mouse Model of Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compounds from Ilex paraguariensis extracts have antioxidant effects in the brains of rats subjected to chronic immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ilex paraguariensis extract provides increased resistance against oxidative stress and protection against Amyloid beta-induced toxicity compared to caffeine in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 5. iflscience.com [iflscience.com]

- 6. timesnownews.com [timesnownews.com]

- 7. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 8. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. news-medical.net [news-medical.net]

- 11. Stevioside Activates AMPK to Suppress Inflammation in Macrophages and Protects Mice from LPS-Induced Lethal Shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stevioside Activates AMPK to Suppress Inflammation in Macrophages and Protects Mice from LPS-Induced Lethal Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant and Antimicrobial Activity of Algal and Cyanobacterial Extracts: An In Vitro Study [mdpi.com]

In Vitro Apoptosis Inhibition by Natural Compounds: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches did not yield specific data on the in vitro apoptosis-inhibiting properties of a compound referred to as "Lalioside." The following technical guide has been constructed as a representative example of how such data would be presented. The experimental details, quantitative data, and signaling pathways are based on common methodologies and findings in the field of apoptosis research for natural compounds and should be considered illustrative.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The study of natural compounds that can modulate apoptosis is a burgeoning area of therapeutic research. This document provides a technical overview of the methodologies used to assess the in-vitro anti-apoptotic activity of a hypothetical natural compound, herein referred to as "Compound X," and illustrates the expected data presentation and interpretation.

Quantitative Analysis of Anti-Apoptotic Activity

The efficacy of Compound X in inhibiting apoptosis is typically quantified through a series of dose-response experiments. The data is summarized below.

Table 1: Effect of Compound X on Apoptosis in [Specify Cell Line]

| Compound X Concentration (µM) | % Apoptotic Cells (Annexin V/PI Staining) | Caspase-3/7 Activity (Fold Change vs. Control) | Mitochondrial Membrane Potential (ΔΨm) (% of Control) |

| 0 (Vehicle Control) | 5.2 ± 0.8 | 1.0 ± 0.1 | 100 ± 5.1 |

| 1 | 4.8 ± 0.6 | 0.9 ± 0.2 | 98 ± 4.5 |

| 10 | 3.1 ± 0.4 | 0.6 ± 0.1 | 85 ± 3.9 |

| 50 | 1.5 ± 0.2 | 0.3 ± 0.05 | 62 ± 2.7 |

Table 2: Modulation of Apoptosis-Related Protein Expression by Compound X

| Treatment | Bcl-2 Expression (Relative to β-actin) | Bax Expression (Relative to β-actin) | Cleaved Caspase-3 (Relative to β-actin) |

| Vehicle Control | 0.4 ± 0.05 | 1.5 ± 0.2 | 1.2 ± 0.1 |

| Compound X (50 µM) | 1.2 ± 0.15 | 0.5 ± 0.08 | 0.4 ± 0.06 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are the protocols for the key experiments cited.

Cell Culture and Apoptosis Induction

-

Cell Line: [Specify cell line, e.g., Human Umbilical Vein Endothelial Cells (HUVECs)] were cultured in [Specify medium, e.g., DMEM] supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Apoptosis Induction: Apoptosis was induced by treating the cells with [Specify inducer, e.g., 1 µM staurosporine] for [Specify time, e.g., 6 hours]. For the experimental groups, cells were pre-treated with varying concentrations of Compound X for [Specify time, e.g., 2 hours] prior to the addition of the apoptosis inducer.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cells were seeded in a 6-well plate and treated as described in 3.1.

-

After treatment, cells were harvested by trypsinization and washed with cold PBS.

-

The cell pellet was resuspended in 1X Annexin V binding buffer.

-

FITC-conjugated Annexin V and Propidium Iodide were added to the cell suspension.

-

The mixture was incubated for 15 minutes at room temperature in the dark.

-

The stained cells were analyzed by flow cytometry.

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.

-

Cells were plated in a 96-well plate and treated.

-

A luminogenic caspase-3/7 substrate was added to each well.

-

The plate was incubated at room temperature for 1 hour.

-

Luminescence, which is proportional to caspase-3/7 activity, was measured using a microplate reader.[1]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.[2][3]

-

Cells were cultured in a 96-well plate and subjected to the experimental treatments.

-

A fluorescent dye, such as JC-1 or TMRE, was added to the cells and incubated.[4]

-

The fluorescence was measured using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Following treatment, cells were lysed to extract total proteins.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin).

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

Experimental Workflow

The following diagram outlines the general workflow for assessing the anti-apoptotic effects of a test compound in vitro.

Caption: Experimental workflow for in vitro analysis of anti-apoptotic compounds.

Proposed Signaling Pathway of Apoptosis Inhibition

The following diagram illustrates a common signaling pathway by which natural compounds may inhibit apoptosis, based on the modulation of Bcl-2 family proteins and caspase activation.

Caption: Inhibition of the intrinsic apoptosis pathway by Compound X.

Conclusion

This guide outlines the standard procedures and expected data formats for the in vitro investigation of a compound's anti-apoptotic properties. The illustrative data for "Compound X" suggests a mechanism involving the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax, leading to the inhibition of the caspase cascade. Should research on "this compound" become available, a similar framework can be used to present and interpret the findings.

References

Methodological & Application

Isolation of Lalioside from Ilex paraguariensis: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilex paraguariensis, commonly known as yerba mate, is a plant rich in a variety of bioactive compounds, including a class of saponins known as matesaponins. Among these is Lalioside, a triterpenoid saponin that has garnered interest for its potential pharmacological activities. The isolation of specific saponins like this compound from the complex chemical matrix of Ilex paraguariensis leaves is a critical step for detailed structural elucidation, pharmacological screening, and potential drug development. This document provides a generalized protocol for the isolation of saponins from Ilex paraguariensis, which can be adapted and optimized for the specific target of this compound.

While a specific, detailed protocol for the isolation of this compound was not found in publicly available literature, the following methodology is based on established principles for the separation of triterpenoid saponins from plant material. The process involves a multi-step approach of extraction, fractionation, and chromatographic purification. Researchers should consider this a foundational method that will require optimization and analytical verification at each stage to successfully isolate this compound.

Experimental Protocols

Extraction of Crude Saponin Mixture

The initial step involves the extraction of a broad spectrum of compounds, including saponins, from the dried and powdered leaves of Ilex paraguariensis.

Materials:

-

Dried and powdered leaves of Ilex paraguariensis

-

Methanol (MeOH) or 70% aqueous ethanol (EtOH)

-

n-Butanol (n-BuOH)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Rotary evaporator

-

Separatory funnel

Protocol:

-

Macerate the powdered plant material in methanol or 70% aqueous ethanol at room temperature for 24-48 hours with occasional agitation. The solvent-to-plant material ratio is typically 10:1 (v/w).

-

Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and perform liquid-liquid partitioning.

-

First, partition against a non-polar solvent like dichloromethane or chloroform to remove lipids and other non-polar compounds. Discard the organic layer.

-

Subsequently, partition the aqueous layer with n-butanol. Saponins will preferentially move into the n-butanol layer. Repeat this partitioning step three times.

-

Combine the n-butanol fractions and concentrate under reduced pressure to yield a crude saponin-rich extract.

Fractionation of the Saponin-Rich Extract

The crude saponin extract is a complex mixture that requires further separation. Column chromatography is a standard method for this initial fractionation.

Materials:

-

Crude saponin-rich extract

-

Silica gel or a reversed-phase C18 stationary phase

-

Glass chromatography column

-

Solvent systems for elution (e.g., gradients of chloroform-methanol-water or acetonitrile-water)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

Protocol:

-

Prepare a chromatography column with either silica gel (for normal-phase) or C18 silica (for reversed-phase).

-

Dissolve the crude saponin extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise or gradient solvent system. For normal-phase silica gel, a typical gradient would be increasing concentrations of methanol in chloroform. For reversed-phase C18, a gradient of decreasing water concentration in methanol or acetonitrile is common.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by analyzing the collected fractions using thin-layer chromatography (TLC). Visualize the spots using a suitable staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Combine fractions that show similar TLC profiles.

Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

The final step in isolating this compound involves high-resolution purification using preparative HPLC.

Materials:

-

Semi-purified saponin fractions

-

Preparative HPLC system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

-

Preparative reversed-phase C18 column

-

HPLC-grade solvents (e.g., acetonitrile and water)

Protocol:

-

Dissolve one of the combined, semi-purified fractions in the initial mobile phase for HPLC.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Develop an appropriate isocratic or gradient elution method on the preparative HPLC system. A common mobile phase for saponin separation is a gradient of acetonitrile and water.

-

Inject the sample and monitor the chromatogram.

-

Collect the peak corresponding to this compound. The identity of this peak would need to be confirmed by analytical HPLC-MS or by comparison to a known standard if available.

-

Desalt and concentrate the collected fraction to obtain pure this compound.

-

Confirm the purity and identity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

As no specific quantitative data for the isolation of this compound could be retrieved, the following table provides a template for researchers to populate with their experimental data. This structured format will allow for easy comparison of different extraction and purification strategies.

| Parameter | Extraction Method 1 (e.g., MeOH) | Extraction Method 2 (e.g., 70% EtOH) | Fractionation (Silica Gel) | Purification (Prep. HPLC) |

| Starting Material (g) | e.g., 1000 | e.g., 1000 | e.g., 10 | e.g., 0.5 |

| Solvent:Material Ratio | e.g., 10:1 v/w | e.g., 10:1 v/w | N/A | N/A |

| Yield of Crude Extract (g) | Enter Value | Enter Value | N/A | N/A |

| Yield of Saponin Fraction (g) | Enter Value | Enter Value | Enter Value | N/A |

| Yield of Pure this compound (mg) | N/A | N/A | N/A | Enter Value |

| Purity of this compound (%) | N/A | N/A | Enter Value | e.g., >95% |

| Key Parameters | e.g., Maceration time | e.g., Maceration time | e.g., Solvent gradient | e.g., Mobile phase |

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Ilex paraguariensis.

Caption: General workflow for the isolation of this compound.

This application note provides a comprehensive, albeit generalized, protocol for the isolation of this compound from Ilex paraguariensis. Successful isolation will depend on careful optimization of each step and rigorous analytical monitoring throughout the process.

Application Note & Protocol: Quantitative Analysis of Lalioside

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific information for a compound named "Lalioside." Therefore, this document provides a generalized framework and detailed protocols for the quantification of a hypothetical plant-derived glycoside, herein referred to as "this compound." The methodologies presented are based on established analytical techniques for similar molecules, such as other glycosides. Researchers should adapt these protocols based on the specific physicochemical properties of their compound of interest.

Introduction

This compound is a putative novel glycoside with significant therapeutic potential. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal formulations, and elucidation of its mechanism of action. This document outlines validated analytical methods for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Analytical Methods Overview

A summary of the primary analytical methods for the quantification of this compound is provided below.

| Method | Principle | Key Advantages | Common Application |

| HPLC-UV | Separation based on polarity with UV detection. | Robust, cost-effective, widely available. | Routine quality control, quantification in plant extracts. |

| LC-MS/MS | Separation coupled with mass-based detection. | High sensitivity and selectivity. | Bioanalysis (plasma, urine), metabolite identification.[1][2] |

| HPTLC | Planar chromatography with densitometric detection. | High throughput, low solvent consumption. | Fingerprinting of herbal extracts, simultaneous analysis of multiple samples. |

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A general workflow for the extraction of a glycosidic compound from a plant matrix is outlined below.

Caption: Diagram 1: General Workflow for this compound Extraction.

Protocol:

-

Drying: Dry the plant material at 40-50°C to a constant weight.

-

Grinding: Pulverize the dried material into a fine powder (e.g., 40-60 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material.

-

Add 20 mL of 80% methanol in water.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

-

Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in 5 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in purified extracts.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 220 nm (or the λmax of this compound) |

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Calibration Curve: Inject the calibration standards in triplicate to construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared sample extracts.

-

Quantification: Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the sensitive and selective quantification of this compound in complex biological matrices.

Instrumentation and Conditions:

| Parameter | Specification |

| LC System | Shimadzu Nexera X2 or equivalent |

| MS System | Sciex Triple Quad 5500 or equivalent |

| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | Linear gradient from 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound and an internal standard. |

Protocol:

-

Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples in the relevant biological matrix (e.g., plasma). Perform a protein precipitation or liquid-liquid extraction.

-

MS Optimization: Infuse a standard solution of this compound to optimize the precursor ion and product ion transitions (Multiple Reaction Monitoring - MRM).

-

Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and matrix effect according to regulatory guidelines.

-

Sample Analysis: Analyze the prepared samples alongside the calibration curve and QC samples.

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra- and Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

High-Performance Thin-Layer Chromatography (HPTLC)

This method is suitable for the simultaneous quantification of this compound in multiple herbal extracts.

Instrumentation and Conditions:

| Parameter | Specification |

| HPTLC System | CAMAG HPTLC system or equivalent |

| Stationary Phase | Pre-coated silica gel 60 F254 HPTLC plates |

| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (e.g., 5:4:1, v/v/v) |

| Application | Bandwise application using an automated sampler |

| Development | In a twin-trough chamber saturated with the mobile phase |

| Densitometric Scanning | At the λmax of this compound (e.g., 220 nm) |

Protocol:

-

Plate Preparation: Pre-wash the HPTLC plates with methanol and activate them by heating at 110°C for 15 minutes.

-

Standard and Sample Application: Apply standard solutions of this compound and sample extracts as bands of a defined length.

-

Chromatographic Development: Develop the plate in a saturated chamber until the mobile phase front reaches a defined distance.

-

Drying: Dry the plate in a stream of warm air.

-

Densitometric Analysis: Scan the plate with a densitometer at the detection wavelength.

-

Quantification: Correlate the peak areas of the sample bands with the calibration curve generated from the standards on the same plate.

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Linearity Range | 100 - 800 ng/band |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Limit of Detection (LOD) | 30 ng/band |

| Limit of Quantification (LOQ) | 100 ng/band |

| Precision (%RSD) | < 3% |

| Accuracy (Recovery %) | 97 - 103% |

Hypothetical Signaling Pathway of this compound

Many glycosides exert their biological effects by modulating intracellular signaling pathways. Below is a hypothetical pathway that could be investigated for this compound.

Caption: Diagram 2: Hypothetical Signaling Pathway for this compound.

Conclusion

The analytical methods detailed in this document provide a robust framework for the accurate and precise quantification of the hypothetical glycoside, this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For routine quality control of plant extracts, HPLC-UV offers a reliable and cost-effective solution. For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the method of choice. HPTLC provides a high-throughput option for screening multiple samples. Proper validation of any chosen method is essential to ensure reliable and reproducible results.

References

Application Note: HPLC-MS Analysis of Loliolide in Plant Extracts

Abstract

This application note details a comprehensive methodology for the extraction, identification, and quantification of (-)-loliolide, a monoterpenoid lactone, from various plant materials using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Loliolide, a carotenoid metabolite, is a significant signaling molecule in plants, involved in defense responses against biotic and abiotic stress.[1][2] It also exhibits a range of other biological activities, including neuroprotective and anti-inflammatory effects.[3][4] The protocols provided herein are intended for researchers in natural product chemistry, drug development, and plant sciences.

Introduction

(-)-Loliolide is a ubiquitous lactone found across the plant kingdom and in some marine organisms. It is formed from the oxidative degradation of carotenoids and acts as a crucial signaling molecule. Studies have shown that loliolide can trigger defense mechanisms in plants, often involving the jasmonic acid pathway, and has demonstrated potential as a therapeutic agent due to its anti-inflammatory and neuroprotective properties.[1][3][4] Accurate and sensitive analytical methods are therefore essential for studying its distribution, biosynthesis, and pharmacological effects.

This document provides a detailed protocol for the analysis of loliolide in plant extracts by HPLC-MS, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

This protocol outlines a general procedure for the extraction of loliolide from dried plant material. The choice of solvent may be optimized depending on the specific plant matrix.

Materials:

-

Dried and powdered plant material

-

Solvents: 80% Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (CH2Cl2)

-

Rotary evaporator

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

0.22 µm syringe filters

Protocol:

-

Maceration: Weigh 10 g of dried, powdered plant material and place it in a flask. Add 100 mL of 80% methanol.

-

Extraction: Sonicate the mixture for 30 minutes at room temperature. Afterward, let the mixture macerate for 24 hours at 4°C.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

Liquid-Liquid Partitioning: Resuspend the crude extract in 50 mL of distilled water and partition it three times with an equal volume of ethyl acetate.

-

Drying and Reconstitution: Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Evaporate the solvent to dryness. Reconstitute the final extract in a known volume of methanol for HPLC-MS analysis.

-

Purification (Optional): For cleaner samples, the reconstituted extract can be passed through a C18 SPE cartridge, eluting with methanol. The eluent is then collected and filtered through a 0.22 µm syringe filter before injection.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven

-

Mass spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| HPLC Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Program | 0-10 min, 5% B; 10-30 min, 30% B; 30-55 min, 100% B; 55-60 min, 1% B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120°C |

| Desolvation Temp. | 350°C |

| Scan Range | m/z 100-500 |

| Data Acquisition | Full Scan and MS/MS |

Data Presentation

A calibration curve should be prepared using a certified standard of (-)-loliolide. The concentration of loliolide in plant extracts can then be determined. The following table is an example of how to present quantitative data.

| Plant Species | Plant Part | Loliolide Concentration (µg/g of dry weight) | Reference |

| Boehmeria nivea | Leaves | Varies by harvest time | |

| Ascophyllum nodosum | Whole plant | 5.83 mg from 37.5 g extract | [5] |

| Carica papaya (Khaek Dam) | Leaves | 5.58% of total identified compounds in extract | [6] |

| Annona reticulata | Leaves | Identified as a bioactive compound | [7] |

In positive ESI mode, loliolide can be detected as its protonated molecule [M+H]+ or as adducts such as [M+Na]+. The high-resolution mass of the [M+Na]+ ion for loliolide (C11H16O3) is m/z 219.0992.[8] Tandem mass spectrometry (MS/MS) can be used for structural confirmation.

Visualizations

Caption: Experimental workflow for the extraction and analysis of Loliolide.

Caption: Loliolide-induced defense signaling in plants.[1]

Caption: Neuroprotective and anti-inflammatory pathways of Loliolide.[3][4]

References

- 1. (-)-Loliolide is a general signal of plant stress that activates jasmonate-related responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Loliolide, a New Therapeutic Option for Neurological Diseases? In Vitro Neuroprotective and Anti-Inflammatory Activities of a Monoterpenoid Lactone Isolated from Codium tomentosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative separation and purification of loliolide and epiloliolide from Ascophyllum nodosum using amine-based microporous organic polymer for solid phase extraction coupled with macroporous resin and prep-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Loliolide, a Carotenoid Metabolite, Is a Potential Endogenous Inducer of Herbivore Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Lalioside Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential derivatization strategies for Lalioside, a naturally occurring phenolic glycoside. This compound (2,3,4,6-tetrahydroxyacetophenone-2-O-β-D-glucopyranoside) has garnered interest due to its reported biological activities, including the acceleration of neurite outgrowth, antileishmanial effects, and antioxidant properties.[1][2][3] This document offers a proposed synthetic route, detailed experimental protocols, and strategies for creating derivatives to explore its structure-activity relationships (SAR).

Chemical Information

| Property | Value | Reference |

| Compound Name | This compound | [4] |

| CAS Number | 116964-03-5 | [5] |

| Molecular Formula | C₁₄H₁₈O₁₀ | [4] |

| Molecular Weight | 346.29 g/mol | [4] |

| IUPAC Name | 1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | [4] |

| Natural Sources | Lawsonia inermis (Henna), Ilex paraguariensis (Yerba Maté), Nymphaea nouchali | [5][6][7] |

Biological Activity of this compound

This compound has demonstrated several noteworthy biological activities, making it an interesting candidate for further investigation in drug discovery.

| Activity | Assay | Results | Reference |

| Neurite Outgrowth | PC12D cells | Potent accelerator of neurite outgrowth | [1] |

| Antileishmanial | Leishmania donovani promastigotes | IC₅₀ = 5.02 µg/mL | [2] |

| Antioxidant | DPPH radical scavenging assay | Exhibited radical scavenging effects | [3] |

Proposed Total Synthesis of this compound

Currently, a specific total synthesis of this compound has not been detailed in the literature. However, a plausible and efficient route can be proposed based on the well-established Koenigs-Knorr glycosylation reaction, a classical method for the formation of O-glycosidic bonds.[8] This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[9]

The proposed synthesis involves two key stages:

-

Preparation of the Aglycone: Synthesis of 2,3,4,6-tetrahydroxyacetophenone.

-

Glycosylation: Coupling of the aglycone with a protected glucosyl donor, followed by deprotection to yield this compound.

Experimental Protocols: Proposed Synthesis

Protocol 1: Synthesis of 2,3,4,6-Tetrahydroxyacetophenone (Aglycone)

-

Step 1: Friedel-Crafts Acylation of 1,2,3,5-Tetrabenzyloxybenzene.

-

To a solution of 1,2,3,5-tetrabenzyloxybenzene in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add anhydrous aluminum chloride (AlCl₃) portion-wise.

-

Slowly add acetyl chloride to the reaction mixture and stir at 0 °C for 1 hour, then at room temperature for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,3,4,6-tetrabenzyloxyacetophenone.

-

-

Step 2: Debenzylation to 2,3,4,6-Tetrahydroxyacetophenone.

-

Dissolve 2,3,4,6-tetrabenzyloxyacetophenone in methanol (MeOH).

-

Add palladium on carbon (10% Pd/C) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with MeOH.

-

Concentrate the filtrate under reduced pressure to yield 2,3,4,6-tetrahydroxyacetophenone.

-

Protocol 2: Koenigs-Knorr Glycosylation and Deprotection

-

Step 1: Glycosylation.

-